Shizukanolide
Overview
Description
Shizukanolide is a sesquiterpene lactone isolated from the plant Chloranthus japonicus Sieb. (Chloranthaceae). It is known for its unique lindenane skeleton and has been the subject of various studies due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shizukanolide can be isolated from the ether extract of Chloranthus japonicus using column chromatography. The compound is obtained as colorless needles with a melting point of 95-96.5°C . The molecular formula of this compound is C15H18O2, and its structure has been confirmed through X-ray crystallography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Chloranthus japonicus plant .
Chemical Reactions Analysis
Types of Reactions: Shizukanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the lactone ring, often using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their chemical behavior.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
Mechanism of Action
The mechanism of action of shizukanolide involves its interaction with biological targets, leading to its antifungal activity. The compound likely disrupts fungal cell membranes or interferes with essential enzymatic processes within the fungal cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Shizukanolide is part of a group of sesquiterpene lactones with a lindenane skeleton. Similar compounds include:
Dehydro-shizukanolide: An epoxy derivative of this compound with similar antifungal properties.
Glechomanolid: Another sesquiterpene lactone isolated from Chloranthus japonicus with distinct chemical properties.
Isofuranodiene: A related compound with a different structural arrangement but similar biological activities.
Properties
IUPAC Name |
(1S,7S,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3/t9-,11+,12-,13+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFCNCALMYTQMP-BJEMGHAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C[C@@H]2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318687 | |
Record name | Shizukanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70578-36-8 | |
Record name | Shizukanolide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Shizukanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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